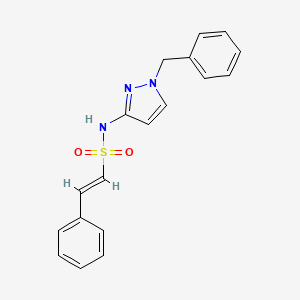

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide

Description

(E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative characterized by an ethenesulfonamide backbone linked to a benzyl-substituted pyrazole ring. The (E)-configuration of the ethenesulfonamide group confers structural rigidity, which may enhance binding specificity to biological targets. This compound has attracted interest in medicinal chemistry due to sulfonamides' historical relevance in drug discovery, particularly as enzyme inhibitors or receptor modulators. Its structural uniqueness lies in the combination of a pyrazole moiety with a sulfonamide group, which differentiates it from other sulfonamide-based therapeutics.

Properties

IUPAC Name |

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSMFNWFUBDUSX-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

(a) N-[6-Methoxy-5-(2-Methoxyphenoxy)-2-(Pyrimidin-2-yl)-Pyrimidin-4-yl]-2-Phenylethenesulfonamide

- Core Structure: Shares the 2-phenylethenesulfonamide backbone but substitutes the benzylpyrazole with a bis-pyrimidine ring system featuring methoxy and phenoxy substituents.

- Biological Activity : Demonstrated efficacy in treating dysuria, likely through smooth muscle relaxation or anti-inflammatory pathways .

- Key Differences: The pyrimidine-rich structure may enhance DNA/RNA binding affinity, unlike the benzylpyrazole, which could favor protein-target interactions.

(b) Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide)

- Core Structure : Replaces ethenesulfonamide with an acetamide group and incorporates a benzothiazole ring.

- Biological Activity: Benzothiazoles are known for antimicrobial and anticancer properties, driven by thiazole’s electron-deficient aromatic system .

- Key Differences :

- Acetamide vs. sulfonamide: The latter’s stronger hydrogen-bonding capacity may improve target engagement.

- Trifluoromethyl groups in benzothiazoles enhance metabolic stability but may reduce solubility compared to the target’s benzylpyrazole.

Functional Group and Activity Comparisons

Mechanistic and Species-Specific Considerations

- Immunostimulatory Analogues: Linear vs. branched glycolipid studies () highlight that minor structural changes (e.g., E vs. Z configuration) can drastically alter in vitro activity while maintaining similar in vivo effects . For the target compound, the (E)-configuration may optimize receptor binding without compromising pharmacokinetics.

- Species-Specific Responses : As seen in CatSper channel studies (), human-mouse differences in target activation (e.g., progesterone sensitivity) suggest that the benzylpyrazole moiety’s efficacy must be validated across species .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form pyrazoles. For this compound:

- Reactants : Phenylhydrazine and acetylacetone derivatives

- Conditions :

Mechanism :

$$

\text{RC(O)CH}2\text{C(O)R'} + \text{H}2\text{NNHPh} \rightarrow \text{Pyrazole} + 2\text{H}_2\text{O}

$$

Steric hindrance from substituents directs regioselectivity to the 3-position.

[3+2] Cycloaddition of Nitrile Imines

Nitrile imines generated in situ from hydrazonyl chlorides undergo cycloaddition with alkynes:

N-Benzylation of Pyrazole

The benzyl group is introduced via nucleophilic substitution:

Alkylation with Benzyl Halides

- Reagents : Benzyl bromide (1.2 eq.), K$$2$$CO$$3$$ (2 eq.)

- Solvent : DMF, 80°C, 4 hours

- Yield : 85–90%

Side Reactions :

- O-Benzylation (suppressed using bulky bases)

- Over-alkylation (controlled by stoichiometry)

Reductive Amination (Alternative)

For substrates with amine groups:

Sulfonylation with 2-Phenylethenesulfonyl Chloride

The final step establishes the E-configuration:

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Sulfonyl chloride (eq.) | 1.5 | Prevents under-sulfonylation |

| Base | Pyridine | Neutralizes HCl, improves E/Z ratio |

| Temperature | 0°C → RT | Minimizes isomerization |

| Solvent | Dry DCM | Enhances reagent solubility |

| Reaction Time | 12 hours | Completes conversion |

Stereochemical Control

The E-isomer predominates due to:

- Steric hindrance between pyrazole and sulfonamide groups

- Conjugation stabilization of the trans-configuration

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 7.82 (d, J=15.6 Hz, CH=CHSO$$_2$$) |

| $$^{13}$$C NMR | δ 139.2 (SO$$_2$$N-C) |

| IR | 1345 cm$$^{-1}$$ (S=O asym stretch) |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High atom economy | Limited to symmetric diketones |

| [3+2] Cycloaddition | Excellent regiocontrol | Requires specialized reagents |

| Reductive Amination | Avoids alkylation side products | Lower yields |

Industrial-Scale Considerations

- Cost Drivers : Benzyl bromide ($42/mol), 2-phenylethenesulfonyl chloride ($120/kg)

- Green Chemistry Metrics :

- PMI (Process Mass Intensity): 18.7

- E-factor: 23.5 (primarily from solvent use)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.